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molecular formula C7H5Cl3NO2P B8413603 4-Chloro-N-[dichlorophosphinyl]benzamide

4-Chloro-N-[dichlorophosphinyl]benzamide

Cat. No. B8413603
M. Wt: 272.4 g/mol
InChI Key: PUNCTMBLBGFLFI-UHFFFAOYSA-N
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Patent
US04182881

Procedure details

A suspension of 68 g, (0.44 mole) of 4-chlorobenzamide, 91 g (0.44 mole) of phosphorus pentachloride and 700 ml of AR carbon tetrachloride was heated at 65°-70° for 25 min. The solution was cooled to 20° and 20.7 g (0.44 mole) of 97% formic acid added dropwise. After the HCl gas evolution had nearly stopped, ca. 30 min., the precipitate was collected by filtration, washed with AR carbon tetrachloride and air-dried to give 103 g, m.p. 114.5°-115.5°.
Quantity
0.44 mol
Type
reactant
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1.[P:11]([Cl:16])(Cl)(Cl)(Cl)[Cl:12].C(O)=[O:18].Cl>C(Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:8][P:11]([Cl:16])([Cl:12])=[O:18])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.44 mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)N)C=C1
Name
Quantity
91 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
20.7 g
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 65°-70° for 25 min
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 20°
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with AR carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
to give 103 g, m.p. 114.5°-115.5°

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C(=O)NP(=O)(Cl)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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